N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide (hereafter referred to by its IUPAC name) is a heterocyclic compound featuring a benzodioxole moiety linked to a thiazolo[2,3-c][1,2,4]triazole scaffold via an acetamide bridge. The structure integrates a 4-methylphenyl substituent at position 5 of the thiazolo-triazole ring, which influences electronic and steric properties . Key synonyms include N-Benzo[1,3]dioxol-5-yl-2-(5-p-tolyl-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-acetamide, reflecting its complex fusion of aromatic and heterocyclic systems .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-13-2-5-15(6-3-13)16-10-29-20-23-24-21(25(16)20)30-11-19(26)22-9-14-4-7-17-18(8-14)28-12-27-17/h2-8,10H,9,11-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYHSCFGVSMDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 4-methylphenyl thiazolotriazole, and thioacetamide. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or thiazolotriazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Properties
The primary application of N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide is its potential as an anticancer agent . Research indicates that it exhibits cytotoxic effects against various cancer cell lines, particularly:
- A549 Human Lung Adenocarcinoma Cells
- C6 Rat Glioma Cells
The compound demonstrates selective toxicity towards these cancer cells while showing minimal toxicity towards normal cells (NIH/3T3 mouse embryonic fibroblast cells). This selectivity is crucial for developing effective cancer therapies with reduced side effects.
Research Findings and Case Studies
Numerous studies have contributed to understanding the applications of this compound:
- Cytotoxicity Studies : In vitro studies have shown that concentrations of the compound significantly reduce cell viability in A549 and C6 cell lines while sparing normal cells.
- Molecular Docking Analysis : Computational studies have elucidated the binding affinity and interaction dynamics between the compound and MMP-9.
- In Vivo Studies : Future research directions include evaluating the efficacy and safety profile in animal models to assess therapeutic potential before clinical trials.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide involves its interaction with molecular targets and pathways within biological systems. The benzodioxole and thiazolotriazole moieties may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*LogP and docking scores are illustrative based on structural trends.
Core Heterocyclic Modifications
- [1,3]Thiazolo[3,2-b][1,2,4]triazoles : Synthesized via condensation of triazole-5-thiols with N-aryl-maleimides in acetic acid, these compounds exhibit a reversed ring fusion ([3,2-b] vs. [2,3-c] in the target compound), altering electronic delocalization and steric accessibility .
- 1,3,4-Thiadiazole Derivatives: Compounds like N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide () replace the thiazolo-triazole with a thiadiazole, reducing planarity but enhancing metabolic stability due to sulfur content .
Critical Analysis of Structural and Functional Trends
- Electron-Donating vs.
- Heterocyclic Fusion: The [2,3-c] fusion in the target’s thiazolo-triazole ring creates a planar structure conducive to π-π stacking in enzyme active sites, unlike the non-planar [3,2-b] isomers .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C25H25N5O3S. Its structure features a benzodioxole moiety and a thiazolo-triazole unit, which are known to contribute to various biological activities. The presence of sulfur in the thioacetamide group may also play a role in its pharmacological effects.
Molecular Structure
| Component | Description |
|---|---|
| Benzodioxole | A fused bicyclic structure known for antioxidant properties. |
| Thiazolo-triazole | A heterocyclic compound with potential anti-inflammatory and antimicrobial activities. |
| Thioacetamide | A sulfur-containing group that may enhance bioactivity. |
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of thiazoles and triazoles have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.
- Mechanism of Action : These compounds often inhibit kinases involved in cell proliferation and survival, such as BRAF and EGFR. The specific interactions of this compound with these targets remain to be elucidated through further studies.
Anti-inflammatory Properties
The anti-inflammatory potential of benzodioxole derivatives has been documented extensively. They may exert their effects by modulating inflammatory cytokines and inhibiting pathways such as NF-kB.
- Case Study : In vitro studies have demonstrated that similar compounds can significantly reduce the production of pro-inflammatory mediators in macrophages.
Antimicrobial Activity
Compounds featuring thiazole and triazole rings are often explored for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit broad-spectrum antimicrobial activity.
- Research Findings : Testing against various bacterial strains has shown promising results, indicating potential for development as an antimicrobial agent.
In Vitro Studies
Recent investigations into the biological activity of related compounds have provided insights into their mechanisms:
- Cytotoxicity Assays : Compounds similar to this compound were evaluated for cytotoxic effects on cancer cell lines (e.g., B16F10). Results indicated that certain analogs exhibited IC50 values significantly lower than standard chemotherapeutics.
Pharmacological Profiles
A detailed analysis of the pharmacological profiles of structurally related compounds reveals:
Q & A
What are the optimized synthetic routes for preparing N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide?
Level: Basic
Answer:
The synthesis involves multi-step reactions starting with functionalization of the benzodioxole and thiazolo-triazole moieties. Key steps include:
- Thiolation: Reacting 5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole with chloroacetyl chloride to introduce the thioacetamide bridge .
- Coupling: Linking the benzodioxol-5-ylmethyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF, triethylamine) .
- Purification: Recrystallization from ethanol-DMF mixtures improves purity (>95% by HPLC) .
Critical parameters include temperature control (20–25°C during thiolation) and stoichiometric ratios (1:1.2 for thiol:chloroacetyl chloride) .
How is structural characterization of this compound validated in academic research?
Level: Basic
Answer:
Validation employs:
- NMR Spectroscopy: H and C NMR confirm regiochemistry of the thiazolo-triazole ring and benzodioxole substitution .
- Mass Spectrometry (HRMS): Verifies molecular weight (e.g., m/z 458.5 g/mol for related analogs) .
- X-ray Crystallography: Resolves ambiguities in stereochemistry, particularly for thioacetamide bond geometry .
- HPLC-PDA: Ensures purity (>98%) by tracking retention times and UV absorption profiles .
What biological activity screening methodologies are recommended for this compound?
Level: Basic
Answer:
Standard assays include:
- Antimicrobial Testing: Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .
Positive controls (e.g., doxorubicin for anticancer assays) and solvent-matched blanks are critical .
How can reaction yields be optimized for intermediates in the synthesis of this compound?
Level: Advanced
Answer:
Yield optimization strategies include:
- Catalyst Screening: Use of KCO or CsCO for thioether bond formation (yields increase from 60% to 85%) .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Microwave-Assisted Synthesis: Reduces reaction time for cyclization steps (e.g., thiazolo-triazole formation) from 12h to 2h .
- In-Situ Monitoring: TLC with iodine visualization tracks intermediate formation, enabling timely quenching .
What mechanistic insights exist for the compound’s bioactivity against cancer targets?
Level: Advanced
Answer:
Molecular docking and dynamics simulations reveal:
- EGFR Binding: The thiazolo-triazole moiety occupies the ATP-binding pocket via H-bonding with Met793 and hydrophobic interactions with Leu844 .
- ROS Induction: The benzodioxole group generates reactive oxygen species (ROS) in cancer cells, confirmed by DCFH-DA fluorescence assays .
- Apoptosis Markers: Western blotting shows upregulation of caspase-3/9 and Bax/Bcl-2 ratio shifts in treated cells .
How do researchers reconcile contradictory data on the compound’s antimicrobial efficacy?
Level: Advanced
Answer:
Contradictions arise from:
- Strain Variability: Differential activity against S. aureus (MIC 8 µg/mL) vs. P. aeruginosa (MIC >128 µg/mL) due to efflux pump expression .
- Assay Conditions: Varying pH (5.5 vs. 7.4) alters protonation states of the thioacetamide group, affecting membrane permeability .
- Synergistic Combinations: Co-administration with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) restores activity in resistant strains .
What structure-activity relationship (SAR) trends are observed in analogs of this compound?
Level: Advanced
Answer:
Key SAR findings:
- Benzodioxole Substitution: Electron-withdrawing groups (e.g., -NO) at C5 enhance anticancer activity (IC drops from 12 µM to 4 µM) .
- Thiazolo-Triazole Modifications: Replacing 4-methylphenyl with 4-chlorophenyl improves antimicrobial potency (MIC 4 µg/mL vs. 16 µg/mL) .
- Thioacetamide Linker: Methylation of the sulfur atom reduces cytotoxicity (IC increases 3-fold) .
What stability studies are critical for ensuring reproducibility in biological assays?
Level: Advanced
Answer:
- Thermal Stability: TGA/DSC analysis shows decomposition at >200°C, confirming room-temperature stability .
- Solution Stability: HPLC monitoring in PBS (pH 7.4) reveals <5% degradation over 72h .
- Light Sensitivity: UV-vis spectroscopy indicates photodegradation under direct light, necessitating amber vials for storage .
How is toxicity profiling conducted for this compound in preclinical research?
Level: Advanced
Answer:
- In Vitro Cytotoxicity: Hemolysis assays on RBCs and viability tests on HEK293 cells (CC >100 µM indicates selectivity) .
- In Vivo Acute Toxicity: LD determination in murine models (e.g., 250 mg/kg for related analogs) .
- Genotoxicity: Ames test (TA98 strain) and comet assays assess DNA damage potential .
What computational tools are used to predict and validate target interactions?
Level: Advanced
Answer:
- Molecular Docking: AutoDock Vina or Glide simulates binding poses with targets like EGFR or DNA gyrase .
- MD Simulations (GROMACS): Validates docking results by analyzing stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models: CoMFA/CoMSIA correlates substituent electronegativity with bioactivity (r >0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
